molecular formula C22H25N3O3 B3805062 N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide

N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide

Cat. No. B3805062
M. Wt: 379.5 g/mol
InChI Key: WKVBFKQUDFFERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide, also known as MP-10, is a novel compound with potential applications in scientific research. MP-10 is a synthetic derivative of the naturally occurring compound, thalidomide, and has been shown to possess anti-inflammatory and immunomodulatory properties.

Scientific Research Applications

N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has shown potential for a wide range of scientific research applications, including cancer treatment, autoimmune diseases, and inflammatory disorders. N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases and inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide is not fully understood but is thought to involve the modulation of cytokine production and the inhibition of angiogenesis. N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth.
Biochemical and Physiological Effects
N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to have a range of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. Additionally, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential treatment for autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide for lab experiments is its high yield and purity, which allows for accurate and reproducible results. Additionally, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to have a wide range of scientific research applications, making it a versatile compound for lab experiments. However, one limitation of N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide is its cost, which may limit its use in some research settings.

Future Directions

There are many potential future directions for research on N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide, including the development of new cancer treatments, the treatment of autoimmune diseases and inflammatory disorders, and the study of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide for different scientific research applications.
Conclusion
In conclusion, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide is a novel compound with potential applications in scientific research. Its synthesis method has been optimized to ensure high yield and purity, and it has been shown to have a wide range of scientific research applications. N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has anti-inflammatory and immunomodulatory properties, inhibits angiogenesis, induces apoptosis in cancer cells, and modulates cytokine production. Although there are limitations to its use, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide is a promising compound for future research in cancer treatment, autoimmune diseases, and inflammatory disorders.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-[2-(2-oxopyrrolidin-1-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-15-7-5-8-17(13-15)14-23-22(28)18-9-3-4-10-19(18)24-21(27)16(2)25-12-6-11-20(25)26/h3-5,7-10,13,16H,6,11-12,14H2,1-2H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVBFKQUDFFERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2NC(=O)C(C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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